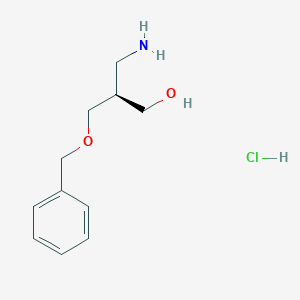
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride” is a chiral compound with the following structural formula:
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
This compound contains an amino group, a hydroxyl group, and a benzyloxy (benzyl ether) moiety. The chirality arises from the asymmetric carbon center (marked as “S”).
Preparation Methods
Synthetic Routes::
Asymmetric Synthesis:
Protecting Group Strategy:
- Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.
Chemical Reactions Analysis
Oxidation: The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: Benzoic acid, the reduced alcohol, and substituted derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: May have applications in drug development due to its stereochemistry.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as a receptor ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
- Similar compounds include other chiral amino alcohols, such as ®-3-amino-2-((benzyloxy)methyl)propan-1-ol.
- Uniqueness lies in the stereochemistry and functional groups.
Biological Activity
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, supported by relevant studies and data.
Structural Characteristics
This compound features an amino group, a hydroxyl group, and a benzyloxy substituent. Its molecular formula is C11H17ClN2O2, with a molar mass of approximately 231.72 g/mol. The presence of a chiral center makes it particularly interesting for applications in drug development, where stereochemistry can significantly influence biological interactions and pharmacological effects.
Synthesis
The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol typically involves several steps, including the introduction of the benzyloxy group through nucleophilic substitution reactions. This synthetic pathway allows the compound to be produced with high enantiomeric purity, essential for its biological evaluation.
Research indicates that (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can act as both a substrate and an inhibitor in various biochemical assays. Its structural features enable it to interact with specific enzymes and receptors, potentially influencing enzyme mechanisms and protein interactions. For instance, studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which may have implications for neurological disorders .
Case Studies and Research Findings
- Enzyme Interaction Studies : Interaction studies involving (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol focus on its binding affinity with enzymes such as acetylcholinesterase (AChE). It has been observed that this compound exhibits competitive inhibition against AChE, suggesting its potential use in treating conditions like Alzheimer's disease .
- Antiviral Activity : Preliminary investigations into the antiviral properties of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol have shown promising results against certain viral strains. In vitro assays demonstrated that the compound could inhibit viral replication by interfering with the virus's ability to bind to host cells .
- Neuroprotective Effects : In models of neurodegeneration, (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol has been reported to reduce neuronal cell death induced by oxidative stress. This effect is attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride | Similar chiral center; different stereochemistry | Potentially different biological activity due to chirality |
| 3-Amino-3-(thiophen-3-yl)propan-1-ol | Contains thiophene ring instead of benzyloxy | Distinct electronic properties due to sulfur atom |
| (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | Contains thiophene; methylamino group | Variation in reactivity and potential applications |
The unique functional groups and stereochemistry of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol contribute to distinct reactivity patterns and biological interactions compared to these similar compounds .
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |
InChI Key |
FVVOZSNBCNPPES-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















